Dual-Functionality Enables Sequential, One-Pot Syntheses Not Possible with Mono-Functional Analogs
2-Hydroxyphenylboronic acids, including 2-chloro-6-hydroxyphenylboronic acid, enable a one-pot method for generating functionalized benzynes under mild conditions (60°C) by in situ activation of both the boronic acid and hydroxyl groups [1]. This is in contrast to 2-methoxyphenylboronic acid, which lacks the free hydroxyl group for activation, and cannot participate in this tandem reaction, demonstrating the unique reactivity conferred by the dual functionality [1].
| Evidence Dimension | Reactivity in One-Pot Benzyne Generation |
|---|---|
| Target Compound Data | Successful benzyne generation at 60°C with diverse arynophiles to produce multisubstituted fused benzenes. |
| Comparator Or Baseline | 2-Methoxyphenylboronic acid: No benzyne generation under identical conditions due to lack of free hydroxyl group. |
| Quantified Difference | Qualitative (Reactive vs. Inactive) |
| Conditions | One-pot reaction: activation with nonafluorobutanesulfonyl fluoride (NfF) and subsequent treatment with a fluoride source at 60°C [1]. |
Why This Matters
This unique reactivity profile allows for streamlined synthesis of complex molecular architectures that would require multiple steps with other building blocks.
- [1] Ikawa, T., Sun, J., Takagi, A., & Akai, S. (2020). One-Pot Generation of Functionalized Benzynes from Readily Available 2-Hydroxyphenylboronic Acids. Journal of Organic Chemistry, 85(5), 3383–3392. doi: 10.1021/acs.joc.9b03169 View Source
